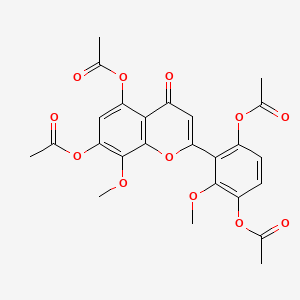

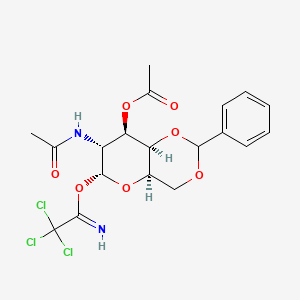

Viscidulin III tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viscidulin III tetraacetate is a natural product isolated from the roots of Scutellaria viscidula Bge . It belongs to the chemical family of flavonoids . The molecular formula of Viscidulin III tetraacetate is C25H22O12 .

Synthesis Analysis

Viscidulin III tetraacetate is synthesized in Scutellaria viscidula, a perennial herb. The dynamic process of gene expression helps reveal the mechanism of flavonoid synthesis in S. viscidula . Key enzyme-encoding genes including CHS, CHI, F3H, PAL, and 4CL are involved in flavonoid biosynthesis .Molecular Structure Analysis

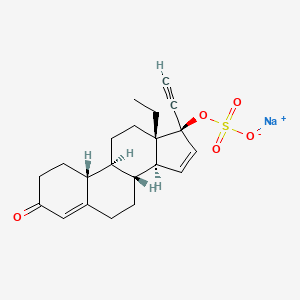

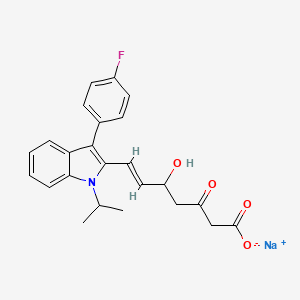

The molecular weight of Viscidulin III tetraacetate is 514.4 g/mol . It consists of 22 Hydrogen atoms, 25 Carbon atoms, and 12 Oxygen atoms .Chemical Reactions Analysis

Viscidulin III tetraacetate is part of the flavonoid synthesis process in Scutellaria viscidula. The dynamic expression of key genes such as SvCHS, SvCHI, SvF3H, SvMYB2, and SvbHLH plays an important role in this process .Physical And Chemical Properties Analysis

Viscidulin III tetraacetate is a powder with a molecular weight of 514.4 g/mol . Its boiling point is predicted to be 664.3±55.0 °C and its density is predicted to be 1.361±0.06 g/cm3 .Mechanism of Action

Target of Action

Viscidulin III tetraacetate is a natural product used for research related to life sciences . .

Biochemical Pathways

It’s worth noting that viscidulin iii, a related compound, has been found to inhibit the proliferation of hl-60 cells

Result of Action

As mentioned earlier, related compound Viscidulin III has been found to inhibit the proliferation of HL-60 cells , suggesting that Viscidulin III tetraacetate may have similar cellular effects.

properties

IUPAC Name |

[4-acetyloxy-2-(5,7-diacetyloxy-8-methoxy-4-oxochromen-2-yl)-3-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXXHQVYAGXNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Viscidulin III tetraacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)